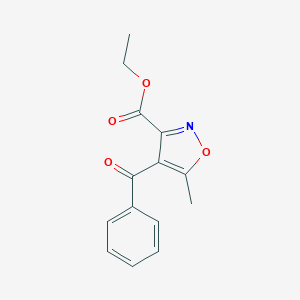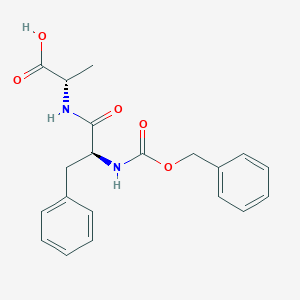
Z-PHE-ALA-OH
Vue d'ensemble
Description
Z-PHE-ALA-OH is a synthetic dipeptide molecule composed of two linked amino acids, phenylalanine and alanine, with a benzyloxycarbonyl protecting group attached to the N-terminus of the phenylalanine. This compound is often used in peptide synthesis due to its ability to protect the N-terminus during the assembly of peptide chains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Z-PHE-ALA-OH typically involves the protection of the amino group of phenylalanine with a benzyloxycarbonyl group, followed by coupling with alanine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient production of large quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Z-PHE-ALA-OH undergoes various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amine.
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Oxidation and Reduction: The phenylalanine residue can undergo oxidation to form phenylalanine derivatives.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the benzyloxycarbonyl group.
Coupling Reactions: DCC and NHS are commonly used as coupling reagents.
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used as oxidizing agents.
Major Products Formed
Hydrolysis: Free phenylalanine and alanine.
Coupling Reactions: Longer peptide chains.
Oxidation: Phenylalanine derivatives such as phenylpyruvic acid.
Applications De Recherche Scientifique
Z-PHE-ALA-OH has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.
Protein-Protein Interaction Studies: The compound can be used as a model system to study protein-protein interactions.
Drug Development: It serves as a precursor in the synthesis of peptide-based drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of Z-PHE-ALA-OH primarily involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group prevents unwanted side reactions at the N-terminus of the peptide chain, ensuring the correct sequence of amino acids is formed. Once the peptide chain is complete, the benzyloxycarbonyl group can be selectively removed to reveal the free N-terminus.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyloxycarbonylphenylalanine: Similar in structure but lacks the alanine residue.
N-Benzyloxycarbonylalanine: Similar in structure but lacks the phenylalanine residue.
N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine: Another dipeptide with a benzyloxycarbonyl protecting group but with two phenylalanine residues.
Uniqueness
Z-PHE-ALA-OH is unique due to its specific combination of phenylalanine and alanine residues, making it a valuable tool in peptide synthesis and protein-protein interaction studies. The presence of the benzyloxycarbonyl group provides selective protection for the N-terminus, allowing for precise control during peptide assembly.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-14(19(24)25)21-18(23)17(12-15-8-4-2-5-9-15)22-20(26)27-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t14-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJTXQOVOPDGHS-YOEHRIQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167019 | |
| Record name | N-Benzyloxycarbonylphenylalanylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16088-00-9 | |
| Record name | N-Benzyloxycarbonylphenylalanylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016088009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyloxycarbonylphenylalanylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


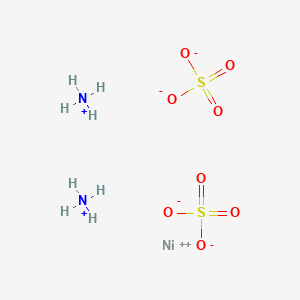
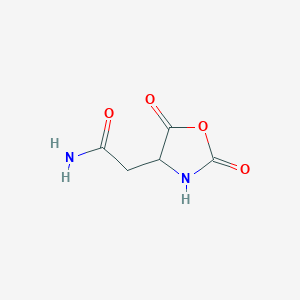
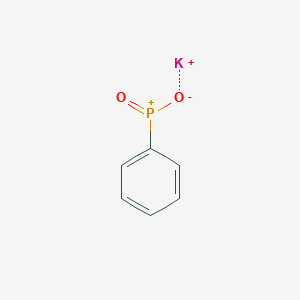
![1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B93419.png)
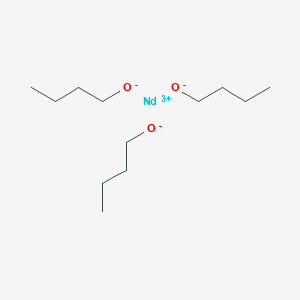
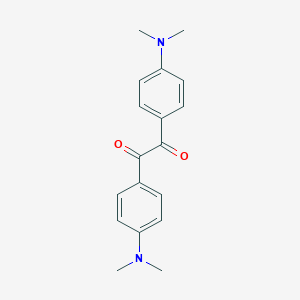
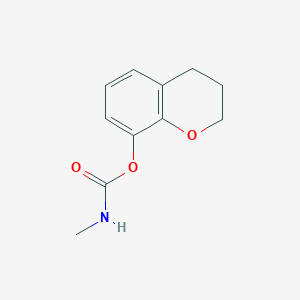
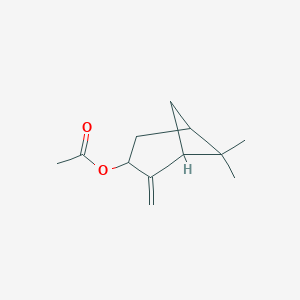
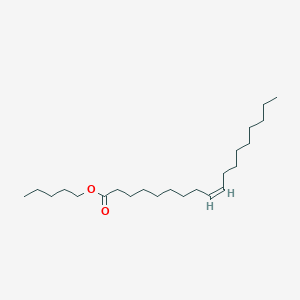
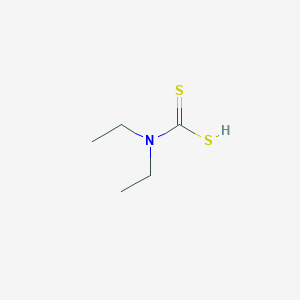
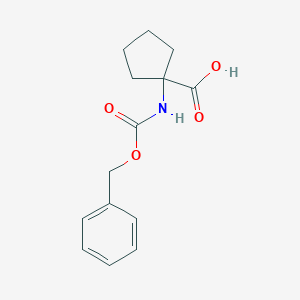
![(5S,8R,9S,10S,13R,14S,17R)-3,3-Dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B93439.png)
![Ethanol, 2,2'-[(1-methylethyl)imino]bis-](/img/structure/B93441.png)
